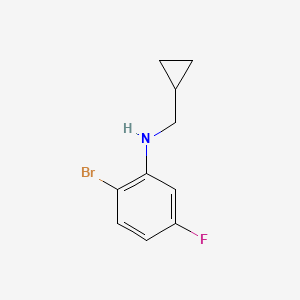

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline

Description

2-Bromo-N-(cyclopropylmethyl)-5-fluoroaniline is a halogenated aniline derivative featuring a bromine atom at the 2-position, a fluorine atom at the 5-position, and a cyclopropylmethyl group attached to the amine nitrogen. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the cyclopropylmethyl group and halogen substituents. The cyclopropyl moiety enhances lipophilicity and metabolic stability, while the bromine and fluorine atoms influence reactivity in cross-coupling reactions and binding interactions .

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFIWDRALSFPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline typically involves the following steps:

Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Cyclopropylmethylation: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline may involve large-scale bromination, fluorination, and cyclopropylmethylation processes. These processes are optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The aniline ring can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted anilines or thiols.

Oxidation: Quinone derivatives.

Reduction: Amines.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Biological Studies: It can be used as a probe to study biological processes involving brominated and fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positions

Halogen and Alkyl Substituents

Target Compound :

- Molecular Formula: C₁₀H₁₁BrFN (estimated based on analogs)

- Substituents: 2-Bromo, 5-fluoro, N-(cyclopropylmethyl)

- Key Features: The cyclopropylmethyl group introduces steric bulk and lipophilicity, while bromine and fluorine enhance electrophilic reactivity.

Positional Isomerism ()

2-Bromo-4-fluoro-6-methylaniline (A179134) :

Functional Group Modifications

Nitro-Substituted Analogs ()

- 4-Bromo-5-fluoro-2-nitroaniline: Similarity Score: 0.82 Substituents: 4-Bromo, 5-fluoro, 2-nitro Comparison: The nitro group is strongly electron-withdrawing, making this compound more reactive in reduction reactions but less stable under acidic conditions compared to the amino group in the target compound .

Spectroscopic and Physical Properties

NMR and Mass Spectrometry :

Melting Points and Solubility :

- Cyclopropylmethyl-containing analogs are expected to have lower melting points and higher lipophilicity compared to methyl or nitro-substituted derivatives, as seen in and .

Biological Activity

2-Bromo-N-(cyclopropylmethyl)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a bromine atom, a fluorine atom, and a cyclopropylmethyl group attached to an aniline structure. This unique combination of substituents is believed to influence its biological activity significantly.

Research indicates that compounds with similar structural characteristics often exhibit various mechanisms of action, including:

- Inhibition of Kinases : Compounds with bromine and fluorine substitutions have been shown to inhibit key kinases involved in cellular signaling pathways. For instance, some studies have highlighted their role in inhibiting GSK-3β, which is implicated in neurodegenerative diseases and cancer .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and nitric oxide in cellular models .

In Vitro Studies

In vitro studies have demonstrated that 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline can affect cell viability and inflammatory responses. For example, in a study involving microglial BV-2 cells:

- Cell Viability : The compound was tested at various concentrations (0.1, 1, 10, 50, and 100 µM) to assess cytotoxicity. It was found that at lower concentrations (up to 10 µM), the compound did not significantly reduce cell viability .

- Anti-inflammatory Activity : At concentrations as low as 1 µM, the compound reduced levels of nitric oxide and pro-inflammatory cytokines such as IL-6, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

Several case studies have reported on the efficacy of similar compounds that share structural features with 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline:

- Neuroprotection : Compounds with similar structures have been shown to protect against neurodegeneration by inhibiting tau hyperphosphorylation in neuronal cell models .

- Cancer Research : The inhibition of GSK-3β by related compounds has been linked to reduced tumor growth in preclinical models, suggesting that 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline may have similar anticancer properties .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.